molecular formula C4H5BrN2O B1377016 5-bromo-3-methoxy-1H-pyrazole CAS No. 1015779-81-3

5-bromo-3-methoxy-1H-pyrazole

Cat. No. B1377016
CAS RN: 1015779-81-3
M. Wt: 177 g/mol
InChI Key: LAQSBAXFMLYKSV-UHFFFAOYSA-N
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Description

5-bromo-3-methoxy-1H-pyrazole is a chemical compound with the molecular formula C4H5BrN2O and a molecular weight of 177.00 g/mol . It is used as a DHODH inhibitor to treat diseases .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . A specific synthesis of a bromo derivative of pyrazole involves a selective Sandmeyer reaction on the corresponding diaminopyrazole .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They exhibit tautomerism, which may influence their reactivity . The structure of 5-bromo-3-methoxy-1H-pyrazole is similar to other pyrazoles, with the addition of a bromo and a methoxy group.


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can react with nitroolefins mediated with strong bases such as t-BuOK to synthesize tri- or tetrasubstituted pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives are prominent in medicinal chemistry due to their diverse pharmacological properties. “5-bromo-3-methoxy-1H-pyrazole” can be utilized as a scaffold for developing new drugs. Its structure is conducive to modifications that can lead to the discovery of compounds with potential antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole derivatives serve as key ingredients in the formulation of pesticides. The bromo and methoxy groups in “5-bromo-3-methoxy-1H-pyrazole” may enhance the compound’s ability to interact with various biological targets, leading to the development of more effective and selective agrochemicals .

Coordination Chemistry: Ligand Synthesis

The pyrazole ring can act as a ligand in coordination chemistry, binding to metal ions to form complexes. “5-bromo-3-methoxy-1H-pyrazole” could be used to synthesize novel metal complexes with potential applications in catalysis, magnetic materials, and luminescence .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, “5-bromo-3-methoxy-1H-pyrazole” can be a precursor for the synthesis of organometallic compounds. These compounds are crucial in catalysis, particularly in reactions that require precise control over the reaction environment .

Biochemistry: Enzyme Inhibition Studies

Pyrazole derivatives are known to inhibit various enzymes, which is valuable in biochemistry for understanding metabolic pathways and designing inhibitors for therapeutic use. “5-bromo-3-methoxy-1H-pyrazole” could be explored for its enzyme inhibition capabilities, potentially leading to new treatments for diseases .

Material Science: Functional Materials Development

The structural features of “5-bromo-3-methoxy-1H-pyrazole” make it suitable for the development of functional materials. Its incorporation into polymers or coatings could impart desirable properties such as increased thermal stability or enhanced electronic characteristics .

Mechanism of Action

The mechanism of action of pyrazoles depends on their specific structure and the biological target. For instance, some pyrazoles act as inhibitors of protein glycation, while others exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Safety and Hazards

While specific safety and hazard information for 5-bromo-3-methoxy-1H-pyrazole is not available, general safety measures for handling pyrazoles include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

5-bromo-3-methoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQSBAXFMLYKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-methoxy-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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